An In-depth Technical Guide to 4-Vinylbenzyl Cyanide (CAS 1592-11-6)
An In-depth Technical Guide to 4-Vinylbenzyl Cyanide (CAS 1592-11-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbenzyl cyanide, also known as (4-vinylphenyl)acetonitrile, is a bifunctional molecule of significant interest in organic synthesis and polymer chemistry. Its unique structure, featuring both a polymerizable vinyl group and a versatile nitrile functionality, makes it a valuable building block for the creation of advanced materials with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-vinylbenzyl cyanide, with a particular focus on its relevance to researchers and professionals in drug development and materials science.
Physicochemical Properties
4-Vinylbenzyl cyanide is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1592-11-6 | [1] |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Boiling Point | 266.6 ± 9.0 °C (Predicted) | [1] |
| Density | 1.02 g/cm³ | [1] |
| Refractive Index | 1.5570-1.5600 | [1] |
| Storage Temperature | 0-10°C | [1] |
Synthesis and Purification
The most common and effective method for the synthesis of 4-vinylbenzyl cyanide is through the nucleophilic substitution of 4-vinylbenzyl chloride with a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, provides a straightforward route to the desired product.[2]
Experimental Protocol: Synthesis of 4-Vinylbenzyl Cyanide
Materials:
-
4-Vinylbenzyl chloride
-
Sodium cyanide (or potassium cyanide)
-
Ethanol
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
50% Sulfuric acid (for purification)
-
Saturated sodium bicarbonate solution
-
Half-saturated sodium chloride solution
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium cyanide in water is prepared.[3]
-
A solution of 4-vinylbenzyl chloride in ethanol is added dropwise to the cyanide solution with stirring.[3]
-
The reaction mixture is then heated to reflux for several hours to ensure complete reaction.[3]
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The remaining aqueous layer is extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-vinylbenzyl cyanide.
Purification: To remove any isocyanide byproducts, which can impart a disagreeable odor and color, the crude product can be purified by washing with warm 50% sulfuric acid.[3] This is followed by washing with saturated sodium bicarbonate solution and then a half-saturated sodium chloride solution.[3] The purified 4-vinylbenzyl cyanide is then dried and can be further purified by vacuum distillation.[3]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-vinylbenzyl cyanide is expected to show characteristic signals for the vinyl group, the aromatic protons, and the methylene protons adjacent to the nitrile group.
-
Vinyl Protons: Three distinct signals are anticipated for the vinyl group: a doublet of doublets for the proton on the carbon attached to the aromatic ring (methine proton), and two doublets for the terminal methylene protons (geminal protons), showing characteristic cis and trans couplings.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a typical AA'BB' system, appearing as two doublets.
-
Methylene Protons: A singlet for the two protons of the -CH₂-CN group is expected.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Nitrile Carbon: A signal in the range of 115-125 ppm is characteristic of the nitrile carbon.[4]
-
Aromatic Carbons: Four signals are expected for the aromatic ring, with the ipso-carbons (carbons attached to the vinyl and cyanomethyl groups) appearing at different chemical shifts from the other four carbons.
-
Vinyl Carbons: Two signals corresponding to the two carbons of the vinyl group will be present in the alkene region (typically 110-140 ppm).[5]
-
Methylene Carbon: A signal for the methylene carbon of the -CH₂-CN group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups in 4-vinylbenzyl cyanide.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹.[6]
-
Vinyl Group C=C Stretch: An absorption band around 1630 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.
-
Vinyl Group =C-H Bending: Out-of-plane bending vibrations for the vinyl group will appear in the 1000-910 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of aromatic C-H stretching.[6]
-
Aromatic C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-vinylbenzyl cyanide is expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve the loss of the cyanide radical (·CN) leading to a fragment at m/z = 117, and cleavage of the bond between the methylene group and the aromatic ring.
Reactivity and Polymerization
The dual functionality of 4-vinylbenzyl cyanide dictates its reactivity, allowing for transformations at both the vinyl and nitrile groups.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of chemical transformations, providing a gateway to numerous other functional groups.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields phenylacetic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.[2]
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This transformation is crucial for the synthesis of bioactive molecules.
-
Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis leads to the formation of ketones.
Polymerization of the Vinyl Group
The vinyl group of 4-vinylbenzyl cyanide allows it to act as a monomer in polymerization reactions, leading to the formation of functional polymers.
-
Free Radical Polymerization: 4-Vinylbenzyl cyanide can be polymerized via free-radical polymerization using initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][8] This method is versatile and widely used for producing a variety of polymers.[2]
-
Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities.[9][10] This level of control is essential for applications in nanomedicine and advanced materials.
-
Anionic Polymerization: Living anionic polymerization can also be utilized to produce polymers with predictable molecular weights and narrow polydispersities, particularly for creating block copolymers.[11]
Applications in Drug Development and Materials Science
The unique properties of 4-vinylbenzyl cyanide and its corresponding polymer, poly(4-vinylbenzyl cyanide), make them valuable materials in several advanced applications.
Functional Polymers for Biomedical Applications
Polymers derived from 4-vinylbenzyl cyanide can be readily functionalized through the pendant nitrile group, opening avenues for various biomedical applications.[12]
-
Drug Delivery Systems: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be used to conjugate drugs, targeting ligands, or imaging agents.[13][14][15] This allows for the creation of sophisticated drug delivery systems with controlled release profiles and targeted delivery capabilities.[16][17]
-
Biocompatible Materials: The surface of materials can be modified with polymers derived from 4-vinylbenzyl cyanide to enhance their biocompatibility and reduce non-specific protein adsorption.[18][19][20]
Synthesis of Bioactive Molecules
The nitrile functionality of 4-vinylbenzyl cyanide serves as a key synthon in the preparation of various bioactive molecules.[21] The conversion of the nitrile to amines or carboxylic acids provides access to a wide range of pharmaceutical intermediates.
Surface Modification of Materials
The ability of 4-vinylbenzyl cyanide to polymerize and the reactivity of the nitrile group make it a useful monomer for the surface functionalization of nanoparticles and other materials.[18][19][20] This can be used to impart specific properties to the surface, such as hydrophilicity, biocompatibility, or the ability to bind to specific molecules.
Safety and Handling
4-Vinylbenzyl cyanide is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11]
-
Handling: Work should be conducted in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents.[13] It should be stored under an inert atmosphere as it can be air and light sensitive.[18]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13]
Conclusion
4-Vinylbenzyl cyanide is a versatile and valuable bifunctional monomer with significant potential in both academic research and industrial applications. Its ability to undergo polymerization and a wide range of chemical transformations on its nitrile group makes it an ideal building block for the synthesis of functional polymers, bioactive molecules, and for the surface modification of materials. As research in drug delivery, biomaterials, and advanced materials continues to evolve, the importance of 4-vinylbenzyl cyanide as a key synthetic intermediate is expected to grow.
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